3,4',5-Trihydroxy-3'-methoxystilbene
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Overview
Description
Isorhapontigenin is a tetrahydroxylated stilbenoid with a methoxy group. It is an isomer of rhapontigenin and an analog of resveratrol. This compound is found in the Chinese herb Gnetum cleistostachyum, Gnetum parvifolium, and the seeds of the palm Aiphanes aculeata . Isorhapontigenin has garnered attention due to its potential health benefits and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isorhapontigenin can be synthesized through oxidative coupling reactions. One method involves treating (E)-isorhapontigenin with ferric chloride in acetone at room temperature for 36 hours. This reaction yields various oligostilbenes, including bisisorhapontigenin and triisorhapontigenin .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Isorhapontigenin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oligostilbenes.
Reduction: Reduction reactions can modify the functional groups on the stilbene backbone.
Substitution: Substitution reactions can introduce different functional groups, enhancing its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride is commonly used for oxidative coupling reactions.
Solvents: Acetone is often used as a solvent in these reactions.
Major Products:
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive stilbenoids.
Biology: The compound exhibits anti-inflammatory and antioxidant properties.
Medicine: Isorhapontigenin has shown promise as an anticancer agent, particularly in bladder cancer and breast cancer
Industry: Its potential as a nutraceutical and its role in developing new therapeutic agents are being explored.
Mechanism of Action
Isorhapontigenin exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It downregulates the expression of SNHG1 and DNMT3b, leading to the inhibition of anchorage-independent growth and invasion in bladder cancer cells.
Anti-virulence: The compound modulates the expression of virulence factors in Staphylococcus aureus, inhibiting the binding of MgrA to the hla promoter.
Comparison with Similar Compounds
- Resveratrol
- Piceatannol
- Rhapontigenin
- Combretastatin
- Benzanilide derivatives
Isorhapontigenin’s unique structure and diverse biological activities make it a compound of significant interest in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNNBEZJTNCXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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